N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE
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Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfonamide linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways leading to their downstream effects .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been known to exhibit various biological activities .
Action Environment
Environmental factors can potentially influence the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(2,5-dimethylbenzenesulfonamido)propanamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation . This compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to affect the expression of inflammatory cytokines, such as IL-6 and TNF-α, in immune cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, such as COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit various kinases, leading to alterations in phosphorylation states and subsequent changes in gene expression . These molecular interactions contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that it can sustain its biological activity, influencing cellular processes such as proliferation and apoptosis over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism . This compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted . These metabolic processes influence its pharmacokinetic properties and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific organelles . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves the condensation of 1,3-benzothiazole-2-amine with an appropriate aromatic acid in the presence of coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly common .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-aminobenzothiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,5-DIMETHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to its specific structural features, such as the sulfonamide linkage and the presence of both benzothiazole and phenyl groups.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-8-9-16(2)22(14-15)32(29,30)27-17(3)23(28)25-19-12-10-18(11-13-19)24-26-20-6-4-5-7-21(20)31-24/h4-14,17,27H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZJXKVFTRRMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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